
(2S)-hept-6-yn-2-ol
Descripción general
Descripción
(2S)-hept-6-yn-2-ol, also known as propargyl alcohol, is a chemical compound with the molecular formula C7H10O. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. In recent years, this compound has gained attention for its potential applications in scientific research due to its unique properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of (2S)-hept-6-yn-2-ol involves the irreversible inhibition of MAO. MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO. Increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin can lead to improved mood, increased energy levels, and improved cognitive function. However, prolonged use of this compound can lead to the depletion of neurotransmitters, which can have negative effects on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-hept-6-yn-2-ol in lab experiments include its ability to inhibit the activity of MAO, which can lead to increased levels of neurotransmitters in the brain. This can be useful in studying the effects of neurotransmitters on mood, behavior, and cognitive function. However, this compound can also have negative effects on neurotransmitter levels if used for prolonged periods of time, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2S)-hept-6-yn-2-ol in scientific research. One potential area of study is the use of this compound in the treatment of depression and other mood disorders. Additionally, this compound may be useful in studying the effects of neurotransmitters on cognitive function and memory. Further research is needed to fully understand the potential applications of this compound in scientific research.
Aplicaciones Científicas De Investigación
(2S)-hept-6-yn-2-ol has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have a positive effect on mood and behavior.
Propiedades
IUPAC Name |
(2S)-hept-6-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B3277232.png)
![N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3277240.png)
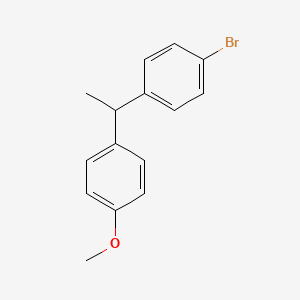
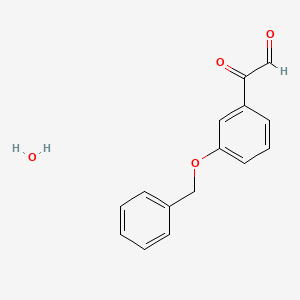
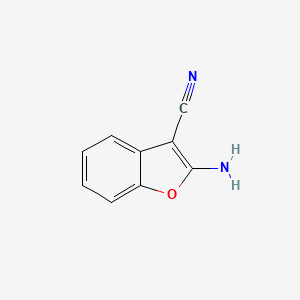
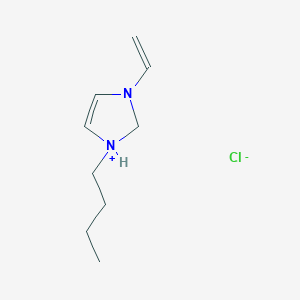

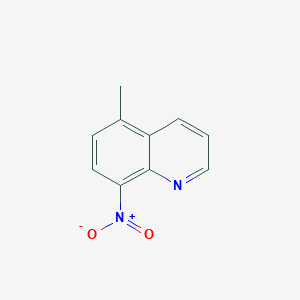
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)



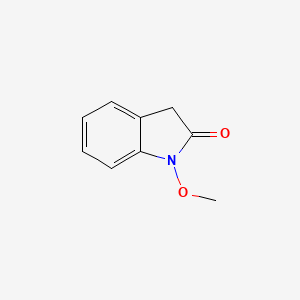
![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)